Devimistat

Description

This compound is a racemic mixture of the enantiomers of a synthetic alpha-lipoic lipoic acid analogue with potential chemopreventive and antineoplastic activities. Although the exact mechanism of action is unknown, this compound has been shown to inhibit metabolic and regulatory processes required for cell growth in solid tumors. Both enantiomers in the racemic mixture exhibit antineoplastic activity.

CPI 613 is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 12 investigational indications.

has antineoplastic activity; structure in first source

Propriétés

IUPAC Name |

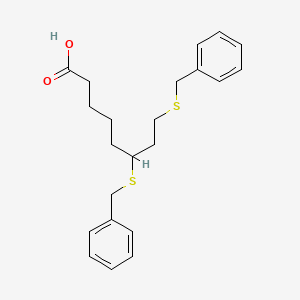

6,8-bis(benzylsulfanyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O2S2/c23-22(24)14-8-7-13-21(26-18-20-11-5-2-6-12-20)15-16-25-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRLHJIMTROTBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(CCCCC(=O)O)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70914807 | |

| Record name | 6,8-Bis[(phenylmethyl)thio]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95809-78-2 | |

| Record name | 6,8-Bis[(phenylmethyl)thio]octanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95809-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | CPI 613 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095809782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Devimistat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12109 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6,8-Bis[(phenylmethyl)thio]octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70914807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Bis(benzylthio)octanoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEVIMISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E76113IR49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Devimistat: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells. As a non-redox-active lipoic acid analog, this compound selectively disrupts the tricarboxylic acid (TCA) cycle, a critical pathway for energy production and biosynthesis in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-neoplastic activity, supported by preclinical and clinical data. It will delve into its primary targets, the downstream cellular consequences, and the experimental methodologies used to elucidate its function.

Introduction: Targeting the Metabolic Aberrations of Cancer

Cancer cells exhibit profound metabolic reprogramming to support their rapid proliferation and survival. One of the key metabolic hubs is the mitochondrion, where the TCA cycle orchestrates cellular energy production. This compound was developed to exploit the unique metabolic dependencies of cancer cells by targeting key enzymes within this cycle.[1][2][3] It is designed to mimic the catalytic intermediates of lipoic acid, a crucial cofactor for mitochondrial dehydrogenases, thereby selectively disrupting their function in tumor cells.[4][5][6]

Core Mechanism of Action: Dual Inhibition of Key TCA Cycle Enzymes

This compound's primary mechanism of action involves the inhibition of two critical mitochondrial enzymes: the Pyruvate Dehydrogenase Complex (PDC) and the α-Ketoglutarate Dehydrogenase Complex (KGDHC).[7][8][9] This dual inhibition effectively shuts down the two main carbon entry points into the TCA cycle, leading to a metabolic crisis in cancer cells.

Inhibition of the Pyruvate Dehydrogenase Complex (PDC)

This compound's inhibition of PDC is indirect. It selectively activates the tumor-specific isoforms of Pyruvate Dehydrogenase Kinases (PDKs).[4] PDKs then phosphorylate and inactivate the E1 subunit of PDC (PDHA1), preventing the conversion of pyruvate to acetyl-CoA.[8][10] This blockade of glucose-derived carbon from entering the TCA cycle is a critical blow to the energy metabolism of many cancer cells.

Inhibition of the α-Ketoglutarate Dehydrogenase Complex (KGDHC)

The inhibition of KGDHC by this compound occurs through a different mechanism, involving the induction of a reactive oxygen species (ROS) burst.[7] This oxidative stress leads to the direct inactivation of the KGDHC enzyme complex, which is responsible for the conversion of α-ketoglutarate to succinyl-CoA. This second point of inhibition further cripples the TCA cycle.

Downstream Cellular Consequences

The disruption of the TCA cycle by this compound triggers a cascade of downstream events that ultimately lead to cancer cell death.

Induction of Apoptosis and Necrosis

By collapsing mitochondrial metabolism, this compound induces both apoptotic and non-apoptotic (necrotic-like) cell death pathways.[6][11] Studies have shown that this compound treatment leads to the loss of mitochondrial membrane potential and the activation of intrinsic apoptosis.[8][10]

Alterations in Lipid Metabolism

Recent findings have indicated that this compound also rewires lipid metabolism in pancreatic cancer cells. It activates the AMP-activated protein kinase (AMPK) signaling pathway, which in turn inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[12] This repression of lipid metabolism contributes to this compound's cytotoxic effects.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| NCI-H460 | Human Lung Cancer | 120 | [8] |

| Saos-2 | Human Sarcoma | 120 | [8] |

Table 2: Notable Phase I/II Clinical Trial Efficacy Data

| Cancer Type | Combination Therapy | Objective Response Rate (ORR) | Median Overall Survival (OS) (months) | Reference |

| Pancreatic Cancer | Modified FOLFIRINOX | 61% | 19.9 | [4][5] |

| Acute Myeloid Leukemia (AML) | High-Dose Cytarabine + Mitoxantrone | 52% | 10.4 | [4] |

| Biliary Tract Cancer | Gemcitabine + Cisplatin | 26.1% | 11.7 | [6] |

Note: It is important to acknowledge that despite promising early-phase data, the Phase III AVENGER 500 trial in metastatic pancreatic cancer and the ARMADA 2000 trial in relapsed/refractory AML did not meet their primary endpoints of improving overall survival.[2][13][14]

Experimental Protocols

The following outlines the general methodologies employed in the preclinical evaluation of this compound's mechanism of action.

Cell Viability and Apoptosis Assays

-

Cell Lines: A variety of cancer cell lines have been used, including pancreatic (MiaPaCa-2, Panc-1), lung (NCI-H460), and multiple myeloma cells.[9][10][12]

-

Viability Assays: Cell viability is typically measured using MTT or alamarBlue assays following treatment with this compound.[12]

-

Apoptosis Assessment: Apoptosis is quantified by flow cytometry using Annexin V-FITC/PI staining to detect early and late apoptotic cells.[12] Mitochondrial membrane potential can be assessed using JC-1 staining.[12]

Western Blot Analysis

-

Protein Extraction: Whole-cell lysates are prepared from treated and untreated cancer cells.

-

Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are probed with primary antibodies against proteins of interest (e.g., phosphorylated ACC, cleaved PARP, components of the PDC and KGDHC complexes) and subsequently with secondary antibodies for detection.[12]

In Vivo Xenograft Models

-

Animal Models: Human tumor xenograft models are established by subcutaneously injecting cancer cells (e.g., BxPC-3 pancreatic cancer cells, H460 lung cancer cells) into immunodeficient mice.[8]

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., intraperitoneally) or a vehicle control.

-

Tumor Growth Inhibition: Tumor volume is measured regularly to assess the anti-tumor efficacy of this compound.[8]

Conclusion

This compound represents a novel therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its unique dual-inhibitory mechanism on PDC and KGDHC effectively disrupts the TCA cycle, leading to cancer cell death through multiple pathways. While late-stage clinical trials have faced challenges, the understanding of this compound's mechanism of action provides valuable insights into targeting cancer metabolism and may inform the development of future anti-mitochondrial agents and combination therapies. Further research is warranted to identify patient populations that may derive the most benefit from this therapeutic approach and to explore novel synergistic combinations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. onclive.com [onclive.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. cornerstonepharma.com [cornerstonepharma.com]

- 5. cornerstonepharma.com [cornerstonepharma.com]

- 6. This compound in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The function and mechanism of clinical trial agent CPI-613 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Rafael Holdings Provides Update on Rafael Pharmaceuticals' Two Phase 3 Trials of CPI-613® (this compound), AVENGER 500 in Metastatic Pancreatic Cancer and ARMADA 2000 in Relapsed or Refractory Acute Myeloid Leukemia [rafaelholdings.irpass.com]

- 14. This compound (CPI-613) With Modified Fluorouarcil, Oxaliplatin, Irinotecan, and Leucovorin (FFX) Versus FFX for Patients With Metastatic Adenocarcinoma of the Pancreas: The Phase III AVENGER 500 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Devimistat's role in the tricarboxylic acid (TCA) cycle

An In-depth Technical Guide to Devimistat's Role in the Tricarboxylic Acid (TCA) Cycle

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (formerly CPI-613) is a first-in-class experimental anti-mitochondrial drug designed to selectively target the altered energy metabolism of cancer cells.[1][2][3] As a lipoic acid analog, its mechanism of action is centered on the disruption of the tricarboxylic acid (TCA) cycle, a critical metabolic hub for cellular energy production and biosynthesis.[2][4][5] this compound accomplishes this by simultaneously inhibiting two key mitochondrial enzyme complexes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[6][7][8] This dual inhibition effectively blocks the entry of carbon sources from both glucose and glutamine into the TCA cycle, leading to a collapse of mitochondrial metabolism and triggering redundant apoptotic and necrotic cell death pathways selectively in tumor cells.[9] This document provides a comprehensive technical overview of this compound's mechanism, a summary of key preclinical and clinical data, detailed experimental protocols, and visualizations of its core pathways.

Core Mechanism of Action in the TCA Cycle

Cancer cells exhibit significant metabolic reprogramming, often relying heavily on the TCA cycle for ATP production and the generation of biosynthetic precursors.[5][10] this compound is a stable analog of the transient, acylated catalytic intermediates of lipoate, an essential cofactor for both PDH and KGDH.[9][11] In many tumor cells, the regulatory systems that monitor the flux of these lipoate intermediates are reconfigured, making them hypersensitive to this compound.[11][12] The drug exploits this alteration to selectively shut down the TCA cycle in cancer cells.[11]

The dual targeting of PDH and KGDH is a key feature of this compound's activity, as it creates a robust blockade of the TCA cycle that is difficult for cancer cells to bypass through metabolic redundancy.[4] By suppressing this central metabolic hub, this compound chokes off numerous catabolic pathways essential for tumor cell survival and proliferation.[4]

Inhibition of Pyruvate Dehydrogenase (PDH)

This compound's inhibition of PDH is indirect. It selectively hyper-activates pyruvate dehydrogenase kinases (PDKs) within tumor cells.[11] PDKs are the natural negative regulators of PDH; their activation leads to the phosphorylation of the E1α subunit of PDH, rendering the enzyme complex inactive.[7][11] This effectively halts the conversion of pyruvate to acetyl-CoA, preventing glucose-derived carbons from entering the TCA cycle.[9]

Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)

In contrast to its effect on PDH, this compound inactivates KGDH through the induction of a reactive oxygen species (ROS) burst.[6] It also hyper-activates a redox feedback loop that normally controls KGDH activity, which is reconfigured in tumor cells.[11] This direct inactivation of KGDH blocks the conversion of α-ketoglutarate to succinyl-CoA, a key step for the utilization of glutamine in the TCA cycle.[8][9]

Downstream Effects of TCA Cycle Inhibition

The simultaneous blockade of PDH and KGDH triggers a profound metabolic crisis within the cancer cell.[9] Key downstream consequences include:

-

Mitochondrial Collapse: The disruption of metabolic flow leads to increased mitochondrial superoxide production, a decrease in ATP generation, and the release of cytochrome C.[8][13]

-

Induction of Cell Death: The release of cytochrome C and overall mitochondrial dysfunction activates multiple, redundant cell death pathways, including intrinsic apoptosis and necrosis.[8][9][13]

-

Autophagy Induction: As an adaptive mechanism to metabolic stress, cancer cells may induce autophagy to generate metabolites.[10][14] This has provided a rationale for combining this compound with autophagy inhibitors like hydroxychloroquine in clinical studies.[10][14]

Quantitative Data Summary

Preclinical Activity

This compound has demonstrated selective toxicity against a variety of cancer cell lines while having a more moderate impact on untransformed cells.[6]

| Cell Line | Cancer Type | Parameter | Value | Effect | Reference |

| NCI-H460 | Human Lung Cancer | EC50 | 120 µM | Selective toxicity, inhibition of PDH complex | [7] |

| Saos-2 | Human Sarcoma | EC50 | 120 µM | Selective toxicity | [7] |

| BxPC-3 | Pancreatic Tumor | In Vivo | 25 mg/kg | Potent anticancer activity in xenograft model | [7] |

| H460 | NSCLC | In Vivo | 10 mg/kg | Significant tumor growth inhibition in mouse model | [7] |

Clinical Trial Data

This compound has been evaluated in numerous clinical trials across various malignancies, both as a single agent and in combination with standard-of-care chemotherapy.[1][12]

Table 2: Clinical Efficacy of this compound in Pancreatic Cancer

| Trial / Phase | Combination Therapy | Patient Population | Key Endpoints | Results | Reference |

|---|---|---|---|---|---|

| Phase I | Modified FOLFIRINOX | Metastatic | ORR, PFS | ORR: 61%, Median PFS: 11.5 months | [15] |

| AVENGER 500 / Phase III | Modified FOLFIRINOX | 1st Line Metastatic | Primary: OS | Did not meet primary endpoint. Median OS: 11.1 months (vs. 11.7 months for FOLFIRINOX) |[15][16][17][18] |

Table 3: Clinical Efficacy of this compound in Acute Myeloid Leukemia (AML)

| Trial / Phase | Combination Therapy | Patient Population | Key Endpoints | Results | Reference |

|---|---|---|---|---|---|

| Phase I | High-Dose Cytarabine & Mitoxantrone | Relapsed/Refractory | CR Rate | 50% | [19] |

| Phase I/II | N/A | Older Patients, R/R | CR/CRh, OS | CR/CRh: 52%, Median OS: 12.4 months | [19] |

| ARMADA 2000 / Phase III | High-Dose Cytarabine & Mitoxantrone | Relapsed/Refractory | Efficacy | Stopped due to lack of efficacy |[16] |

Table 4: Clinical Efficacy of this compound in Biliary Tract Cancer (BTC)

| Trial / Phase | Combination Therapy | Patient Population | Key Endpoints | Results | Reference |

|---|

| BilT-04 / Phase Ib | Gemcitabine & Cisplatin | Advanced, Untreated | RP2D, ORR, PFS | RP2D: 2000 mg/m², ORR: 45%, Median PFS: 10 months |[9] |

Key Experimental Protocols

Protocol: Western Blot for PDH Phosphorylation

This protocol is used to assess the indirect inhibition of PDH by measuring its phosphorylation status following this compound treatment.

-

Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H460) and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[7]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. Perform electrophoresis and subsequently transfer the separated proteins to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the PDH E1α subunit. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total PDH E1α as a loading control.[7]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity to determine the ratio of phosphorylated PDH to total PDH.

Protocol: Measurement of Oxygen Consumption Rate (OCR)

This protocol assesses mitochondrial function by measuring the rate at which cells consume oxygen, a direct indicator of oxidative phosphorylation.

-

Cell Seeding: Seed cancer cells into a Seahorse XF cell culture microplate at a pre-determined density and allow them to attach.

-

Drug Treatment: Treat cells with various concentrations of this compound or vehicle control for the desired duration.[8]

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate the plate in a non-CO2 incubator at 37°C.

-

Instrument Setup: Load a hydrated sensor cartridge with compounds for the mitochondrial stress test (e.g., oligomycin, FCCP, and rotenone/antimycin A) and calibrate the Seahorse XF Analyzer.

-

Data Acquisition: Place the cell culture microplate into the analyzer. Measure baseline OCR, then sequentially inject the stressor compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Analysis: Analyze the resulting OCR data to determine the impact of this compound on key parameters of mitochondrial function.[8] A significant decrease in OCR following treatment indicates inhibition of mitochondrial respiration.[9]

Conclusion

This compound represents a novel therapeutic strategy that targets a fundamental hallmark of cancer: altered cellular metabolism. Its unique dual-inhibition mechanism, targeting both PDH and KGDH, provides a robust method for disrupting the TCA cycle in tumor cells.[4][6][11] While Phase III trials in pancreatic cancer and AML did not meet their primary endpoints, the agent has shown promising signals of efficacy in other settings, such as biliary tract cancer.[9][16] The data gathered to date underscore the therapeutic potential of targeting mitochondrial metabolism. Further research may focus on identifying predictive biomarkers to select patient populations most likely to respond to this compound and exploring novel combination strategies to overcome resistance mechanisms.[4]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. cornerstonepharma.com [cornerstonepharma.com]

- 4. Evidence for a novel, effective approach to targeting carcinoma catabolism exploiting the first-in-class, anti-cancer mitochondrial drug, CPI-613 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. curetoday.com [curetoday.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Targeting mitochondrial metabolism with CPI-613 in chemoresistant ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. cornerstonepharma.com [cornerstonepharma.com]

- 12. cornerstonepharma.com [cornerstonepharma.com]

- 13. The function and mechanism of clinical trial agent CPI-613 in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phase 1/2 study of this compound in combination with hydroxychloroquine (HCQ) in patients with relapsed or refractory (R/R) clear cell sarcoma (CCS). - ASCO [asco.org]

- 15. ascopubs.org [ascopubs.org]

- 16. Rafael Holdings Provides Update on Rafael Pharmaceuticals' Two Phase 3 Trials of CPI-613® (this compound), AVENGER 500 in Metastatic Pancreatic Cancer and ARMADA 2000 in Relapsed or Refractory Acute Myeloid Leukemia [rafaelholdings.irpass.com]

- 17. This compound (CPI-613) With Modified Fluorouarcil, Oxaliplatin, Irinotecan, and Leucovorin (FFX) Versus FFX for Patients With Metastatic Adenocarcinoma of the Pancreas: The Phase III AVENGER 500 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. cancernetwork.com [cancernetwork.com]

The Core Function of CPI-613: An In-depth Technical Guide for Researchers

An Overview of the Lipoic Acid Analog CPI-613 (Devimistat) as a First-in-Class Mitochondrial Metabolic Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPI-613, also known as this compound, is a novel, first-in-class lipoic acid analog that selectively targets the altered mitochondrial metabolism of cancer cells. By simultaneously inhibiting two critical enzymes in the tricarboxylic acid (TCA) cycle—pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH)—CPI-613 disrupts cellular energy production, induces oxidative stress, and ultimately triggers programmed cell death. This technical guide provides a comprehensive overview of the core function of CPI-613, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and visualizations of the key signaling pathways involved.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the key metabolic hallmarks is an altered mitochondrial function. While often associated with the Warburg effect, which describes an increase in glycolysis even in the presence of oxygen, cancer cells frequently maintain a high level of oxidative phosphorylation and TCA cycle activity to generate ATP and biosynthetic precursors. This reliance on mitochondrial metabolism presents a therapeutic vulnerability.

CPI-613 is a small molecule designed to exploit this dependency. As a lipoic acid analog, it mimics the natural cofactor of PDH and KGDH, but its modified structure leads to the inhibition of these enzyme complexes, effectively shutting down the primary entry points of carbon into the TCA cycle.[1][2] This dual inhibition leads to a catastrophic collapse of mitochondrial function, selectively in cancer cells, which often have a compromised ability to adapt to metabolic stress compared to normal cells.[3]

Mechanism of Action

The anticancer activity of CPI-613 stems from its ability to simultaneously inhibit the pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH) complexes.[4][5]

2.1. Inhibition of Pyruvate Dehydrogenase (PDH)

CPI-613's inhibition of PDH is indirect. It hyper-activates pyruvate dehydrogenase kinases (PDKs), which are often overexpressed in tumor cells.[3][6] PDKs then phosphorylate the E1α subunit of PDH, leading to its inactivation.[6] This blocks the conversion of pyruvate to acetyl-CoA, a critical step linking glycolysis to the TCA cycle.

2.2. Inhibition of α-Ketoglutarate Dehydrogenase (KGDH)

The inhibition of KGDH by CPI-613 occurs through a redox-mediated mechanism.[7] CPI-613 induces a burst of reactive oxygen species (ROS) within the mitochondria, which leads to the oxidative inactivation of the E3 subunit of the KGDH complex.[2] This prevents the conversion of α-ketoglutarate to succinyl-CoA, disrupting a key step in the TCA cycle that is also crucial for glutamine metabolism.

2.3. Downstream Cellular Consequences

The dual inhibition of PDH and KGDH by CPI-613 triggers a cascade of events within the cancer cell:

-

Disruption of the TCA Cycle: The blockage of two major entry points for carbon into the TCA cycle leads to a significant reduction in the levels of key intermediates.

-

Decreased Oxidative Phosphorylation (OXPHOS): The reduced flux through the TCA cycle limits the production of NADH and FADH2, which are essential electron donors for the electron transport chain, resulting in decreased oxygen consumption and ATP production.[8]

-

Increased Reactive Oxygen Species (ROS) Production: The disruption of mitochondrial respiration leads to an accumulation of electrons, which can leak from the electron transport chain and react with oxygen to form superoxide and other ROS. This surge in ROS overwhelms the cell's antioxidant capacity, leading to oxidative stress.

-

Induction of Apoptosis: The combination of energy depletion, oxidative stress, and the release of pro-apoptotic factors like cytochrome c from the mitochondria ultimately triggers programmed cell death.[8]

-

Cell Cycle Arrest: CPI-613 has also been shown to down-regulate the expression of several cell-cycle regulating genes, contributing to its anti-proliferative effects.[9]

The following diagram illustrates the core mechanism of action of CPI-613.

Caption: CPI-613 inhibits PDH and KGDH, disrupting the TCA cycle and leading to apoptosis.

Quantitative Data

The efficacy of CPI-613 has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values reported in various studies. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

Table 1: IC50 Values of CPI-613 in Pancreatic Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | IC50 (µM) | Reference |

| 6606PDA | 24 | 316 | [6] |

| 6606PDA | 48 | 254 | [6] |

| MiaPaCa-2 | 24 | 296 | [6] |

| MiaPaCa-2 | 48 | 226 | [6] |

| Panc02 | 24 | 321 | [6] |

| Panc02 | 48 | 230 | [6] |

| BxPC-3 | Not Specified | Not Specified | [5] |

Table 2: IC50 Values of CPI-613 in Other Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Acute Myeloid Leukemia | HL60 | 16.4 | [10] |

| Acute Myeloid Leukemia | Jurkat | 13.4 | [10] |

| Acute Myeloid Leukemia | K562 | 12.2 | [10] |

| Lung Cancer | H460 | 120 | [5] |

| Sarcoma | Saos-2 | 120 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of CPI-613.

4.1. Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a method to measure PDH activity in cell lysates.

-

Principle: PDH activity is determined by a coupled enzyme reaction that results in a colorimetric product proportional to the enzymatic activity.

-

Materials:

-

PDH Assay Buffer

-

PDH Substrate

-

PDH Developer

-

NADH Standard

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

-

-

Procedure:

-

Sample Preparation: Homogenize tissue samples (10 mg) or cells (1 x 10^6) in 100 µL of ice-cold PDH Assay Buffer. Keep on ice for 10 minutes. Centrifuge at 10,000 x g for 5 minutes to remove insoluble material. Collect the supernatant.

-

NADH Standard Curve: Prepare a standard curve using the provided NADH standard to a final volume of 50 µL per well.

-

Reaction Setup: Add 50 µL of the appropriate Reaction Mix (containing PDH Assay Buffer, PDH Substrate, and PDH Developer) to each well containing 50 µL of sample or standard.

-

Measurement: Incubate the plate at 37°C. Measure the absorbance at 450 nm at an initial time point and then every 5 minutes for at least 30 minutes.

-

Calculation: Determine the change in absorbance per minute for each sample and calculate the PDH activity based on the NADH standard curve.

-

4.2. α-Ketoglutarate Dehydrogenase (KGDH) Activity Assay

This protocol is for the in vitro quantification of KGDH activity.[6]

-

Principle: This colorimetric assay measures the reduction of a probe by the enzymatic activity of KGDH.

-

Materials:

-

KGDH Assay Kit (e.g., from BioVision, #K678-100)

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Treatment: Plate 3 x 10^5 cells per well in a 6-well plate and treat with CPI-613 (e.g., 300 µM) or vehicle control for 4 hours.

-

Cell Lysis: Wash cells with PBS and homogenize in 100 µL of ice-cold KGDH assay buffer.

-

Assay: Perform the assay according to the manufacturer's instructions, which typically involves incubating the cell lysate with the reaction mix and measuring the absorbance at a specific wavelength.

-

Analysis: Calculate the KGDH activity as a percentage of the vehicle-treated control.

-

4.3. Seahorse XF Cell Mito Stress Test

This assay measures mitochondrial respiration by monitoring the oxygen consumption rate (OCR).[8]

-

Principle: The Seahorse XF Analyzer measures real-time changes in OCR in response to the sequential injection of mitochondrial inhibitors.

-

Materials:

-

Seahorse XFe96 or similar analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

Glucose, Pyruvate, Glutamine

-

Oligomycin, FCCP, Rotenone/Antimycin A

-

-

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.

-

Instrument Setup: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Assay Run: Place the cell plate in the analyzer and measure the basal OCR. Subsequently, inject Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A sequentially, measuring the OCR after each injection.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

-

4.4. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.

-

Materials:

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: After treatment with CPI-613, harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V Binding Buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

4.5. Reactive Oxygen Species (ROS) Detection using DCFDA

This assay measures intracellular ROS levels.

-

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Materials:

-

DCFDA

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microplate reader, flow cytometer, or fluorescence microscope

-

-

Procedure:

-

Cell Loading: Wash cells and incubate with DCFDA solution (typically 10-20 µM) for 30-45 minutes at 37°C in the dark.

-

Cell Washing: Wash the cells to remove excess dye.

-

Treatment: Treat the cells with CPI-613.

-

Measurement: Measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm), flow cytometer, or visualize under a fluorescence microscope.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and logical relationships involved in the function of CPI-613.

Caption: CPI-613 initiates a signaling cascade leading to apoptosis.

Caption: A typical experimental workflow to study the effects of CPI-613.

Conclusion

CPI-613 represents a promising therapeutic strategy that targets the metabolic vulnerabilities of cancer cells. Its unique dual-inhibitory mechanism against PDH and KGDH leads to a profound disruption of mitochondrial function, culminating in cancer cell death. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of CPI-613 and other mitochondrial-targeted agents. Further research to elucidate the precise molecular interactions and to identify biomarkers for patient stratification will be crucial for the successful clinical translation of this novel class of anticancer drugs.

References

- 1. abcam.com [abcam.com]

- 2. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cornerstonepharma.com [cornerstonepharma.com]

- 4. CPI-613 : Drug Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A strategically designed small molecule attacks alpha-ketoglutarate dehydrogenase in tumor cells through a redox process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting mitochondrial metabolism with CPI-613 in chemoresistant ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound (CPI-613) | KGDH inhibitor, PDK activator | Probechem Biochemicals [probechem.com]

- 10. apexbt.com [apexbt.com]

Preclinical research on Devimistat in pancreatic cancer

An In-depth Technical Guide to Preclinical Research on Devimistat in Pancreatic Cancer

Introduction

This compound (also known as CPI-613) is a first-in-class investigational small molecule designed to disrupt the altered mitochondrial metabolism of cancer cells.[1][2][3] As a lipoic acid analog, it selectively targets the mitochondrial tricarboxylic acid (TCA) cycle, a process crucial for tumor cell proliferation and survival.[3][4] Pancreatic ductal adenocarcinoma (PDAC) is characterized by significant metabolic reprogramming, making it a rational target for therapies aimed at cellular metabolism.[5][6] Preclinical research has explored this compound's potential as a monotherapy and in combination with standard-of-care chemotherapies and radiation, demonstrating its ability to inhibit tumor growth and enhance the efficacy of other treatments.[7][8]

Mechanism of Action

This compound's primary mechanism involves the inhibition of two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[6][9][10] These enzymes are critical gatekeepers for the entry of carbons derived from pyruvate and glutamine into the TCA cycle.[6] By inhibiting these enzymes, this compound disrupts the production of ATP and essential biosynthetic precursors required for rapid cancer cell growth.[4] The inhibition of PDH is achieved indirectly through the hyper-activation of pyruvate dehydrogenase kinases (PDKs), which inactivate PDH.[1] This targeted disruption of mitochondrial function leads to increased cellular stress, induction of apoptosis, and sensitization of cancer cells to genotoxic agents.[2][4][10]

In Vitro Studies

Preclinical evaluation of this compound in pancreatic cancer cell lines has demonstrated its efficacy in inhibiting proliferation and inducing cell death, both as a single agent and in combination therapies.

Quantitative Data Summary: In Vitro Proliferation and Viability Assays

| Cell Line(s) | Combination Agent(s) | Key Findings | Reference |

| 6606PDA (murine) | α-cyano-4-hydroxycinnamic acid (CHC), a monocarboxylate transporter inhibitor | Combination of CPI-613 (250 μM) and CHC (5 mM) significantly reduced cell proliferation. | [9] |

| 6606PDA (murine) | Galloflavin, a lactate dehydrogenase inhibitor | Combination of CPI-613 (100-400 μM) and Galloflavin (30 μM) significantly inhibited cell proliferation and induced cell death. | [9] |

| Human and Murine Pancreatic Cancer Cell Lines | Not specified | CPI-613 demonstrated effective growth inhibition. | [9] |

| PDAC Cells | Single-fraction Radiation Therapy (RT) (2 and 10 Gy) | Combination of RT with CPI-613 significantly inhibited PDAC cell growth compared to RT alone. | [8] |

| PDAC Cells | 5-Fluorouracil (5-FU) or Gemcitabine (Gem) + RT | CPI-613 exhibited synergistic effects on growth inhibition when combined with chemo-radiotherapy. | [8] |

Experimental Protocols

Cell Proliferation and Viability Assays (Combination Therapy)

-

Cell Lines: One human and two murine pancreatic cancer cell lines, including 6606PDA.[9]

-

Seeding: 2–8 x 10³ cells per well were seeded in a 96-well plate and incubated for 24 hours.[9]

-

Treatment: Cells were treated with indicated concentrations of this compound (e.g., 50–400 μM), galloflavin (30 μM), or CHC (5 mM), alone or in combination.[9] Control groups were treated with the appropriate solvents (e.g., DMSO, PBS).[9]

-

Assay: Cell proliferation was quantified after 48 hours of treatment using a 5-bromo-2'-deoxyuridine (BrdU) incorporation ELISA.[9]

Radiosensitization Assay

-

Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines.[8]

-

Treatment: Cells were treated with this compound in combination with single-fraction radiation therapy (2 and 10 Gy).[8] For chemo-radiotherapy studies, 5-FU or Gemcitabine were added.[8]

-

Assays: Cell viability was assessed to determine growth inhibition.[8] Clonogenic potential was measured to evaluate long-term survival. Molecular analysis, including protein level assessment of α-KGDH and targeted metabolomics, was performed to understand the mechanism of action.[8]

In Vivo Studies

Animal models have been instrumental in evaluating the anti-tumor activity and survival benefits of this compound in a physiological context. Xenograft models using human pancreatic cancer cells are commonly employed.

Quantitative Data Summary: Xenograft Models

| Animal Model | Tumor Cell Line | Treatment Regimen | Key Findings | Reference |

| CD1-Nu/Nu mice | BxPC-3 (human) | This compound (25 mg/kg, IP, 1x weekly for 4 weeks) vs. Gemzar® (50 mg/kg) and control. | This compound showed greater tumor growth inhibition than Gemzar®, with effects lasting at least 4 weeks post-treatment. | [7] |

| CD1-Nu/Nu mice | BxPC-3 (human) | This compound (25 mg/kg, IP, 1x weekly for 4 weeks) vs. Gemzar® (50 mg/kg) and control. | Median Overall Survival: this compound (~240 days), Gemzar® (~65 days), Control (~50 days). | [7] |

| Orthotopic pancreatic cancer model | Murine pancreatic cancer cells | This compound (25 mg/kg, IP, 1x weekly) + CHC (15 mg/kg, daily) | The combination therapy did not lead to a significant reduction of tumor growth in vivo. | [9] |

| Orthotopic pancreatic cancer model | Murine pancreatic cancer cells | This compound (increased to 50 mg/kg weekly) | Even at an increased dose, this compound in combination treatments did not impair tumor growth. | [9] |

Note: Discrepancies in in vivo efficacy, as seen between the BxPC-3 xenograft and the orthotopic model, may be attributable to differences in the tumor model, cell lines, and specific combination agents used.

Experimental Protocols

Human Pancreatic Carcinoma Xenograft Model

-

Animal Model: CD1-Nu/Nu mice.[7]

-

Tumor Inoculation: Subcutaneous inoculation of BxPC-3 human pancreatic tumor cells to generate xenografts.[7]

-

Treatment Groups:

-

This compound (25 mg/kg)

-

Gemzar® (50 mg/kg, Maximum Tolerated Dose)

-

Non-treated control[7]

-

-

Administration: Agents were administered intraperitoneally (IP) once weekly for four weeks.[7]

-

Endpoints:

Conclusion from Preclinical Data

Preclinical studies provide a strong rationale for the clinical investigation of this compound in pancreatic cancer. In vitro data consistently show that this compound can inhibit cancer cell proliferation and synergizes with both chemotherapy and radiation.[8][9] In vivo studies, particularly in human pancreatic cancer xenograft models, have demonstrated significant anti-tumor activity, leading to substantial tumor growth inhibition and a marked increase in overall survival compared to standard chemotherapy.[7] While some in vivo models have shown inconsistent results, particularly in combination with other metabolic inhibitors, the overall body of preclinical evidence highlights this compound's unique mechanism of targeting cancer metabolism as a promising therapeutic strategy.[9] These findings have supported the progression of this compound into multiple clinical trials for pancreatic cancer.[4][11][12]

References

- 1. cornerstonepharma.com [cornerstonepharma.com]

- 2. onclive.com [onclive.com]

- 3. targetedonc.com [targetedonc.com]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. ascopubs.org [ascopubs.org]

- 6. Metabolic plasticity in pancreatic cancer: The mitochondrial connection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cornerstonepharma.com [cornerstonepharma.com]

- 8. Targeting Cellular Metabolism With CPI-613 Sensitizes Pancreatic Cancer Cells to Radiation Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting pancreatic cancer with combinatorial treatment of CPI-613 and inhibitors of lactate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. A single-arm, open-label, phase I study of CPI-613 (this compound) in combination with gemcitabine and nab-paclitaxel for patients with locally advanced or metastatic pancreatic adenocarcinoma. - ASCO [asco.org]

- 12. This compound - Wikipedia [en.wikipedia.org]

Devimistat: A Technical Guide to the Induction of Apoptosis in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (formerly known as CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells. As a lipoate analog, this compound selectively disrupts the tricarboxylic acid (TCA) cycle in cancer cells, leading to a cascade of events culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the core mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Targeting Mitochondrial Metabolism

This compound's primary mechanism of action involves the inhibition of two key mitochondrial enzymes: the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (KGDH).[1][2] These enzyme complexes are critical for the conversion of pyruvate to acetyl-CoA and α-ketoglutarate to succinyl-CoA, respectively, both of which are essential steps in the TCA cycle. By inhibiting PDC and KGDH, this compound effectively shuts down the central hub of cellular energy production in cancer cells, which are often highly dependent on mitochondrial respiration.[1][3] This metabolic disruption leads to a state of cellular stress characterized by increased production of reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential, ultimately triggering the intrinsic pathway of apoptosis.[3][4]

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) and the extent of apoptosis induction are key metrics for evaluating its potency.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HCT116 | Colorectal Cancer | 167 | [1] |

| HCT116-p53-/- | Colorectal Cancer | 151 | [1] |

| LS174T | Colorectal Cancer | 184 | [1] |

| TFK-1 | Biliary Tract Cancer | 139 - 200 | [5] |

| RCB1292 | Biliary Tract Cancer | 139 - 200 | [5] |

| RCB1293 | Biliary Tract Cancer | 139 - 200 | [5] |

Table 1: IC50 Values of this compound in Various Cancer Cell Lines. The IC50 values were determined after 72 hours of treatment.

| Cell Line | Cancer Type | Treatment Conditions | Apoptosis Induction | Citation |

| HCT116 | Colorectal Cancer | Increasing doses | Dose-dependent increase in sub-G1 population | [1] |

| HT29 | Colorectal Cancer | Increasing doses | Dose-dependent increase in Annexin V positive cells | [1][6] |

Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines. The table summarizes the observed pro-apoptotic effects of this compound.

Signaling Pathways of this compound-Induced Apoptosis

The metabolic crisis initiated by this compound converges on the intrinsic, or mitochondrial, pathway of apoptosis. The following diagram illustrates the key steps in this signaling cascade.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. CPI-613 rewires lipid metabolism to enhance pancreatic cancer apoptosis via the AMPK-ACC signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting mitochondrial metabolism with CPI-613 in chemoresistant ovarian tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase II trial of cytarabine and mitoxantrone with this compound in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Cellular Effects of Devimistat on Mitochondrial Respiration: An In-depth Technical Guide

Introduction

Devimistat (also known as CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells.[1][2][3] As a non-redox active derivative of α-lipoic acid, its mechanism of action is distinct from traditional cytotoxic chemotherapies.[1][4] Cancer cells exhibit significant metabolic reprogramming, often relying on aerobic glycolysis (the Warburg effect), yet the tricarboxylic acid (TCA) cycle remains a critical hub for energy production and the synthesis of biosynthetic precursors essential for proliferation.[5][6][7] this compound is designed to exploit this metabolic dependency by selectively disrupting the TCA cycle in cancer cells, leading to a cascade of events that culminate in cell death.[8][9] This guide provides a detailed examination of the cellular effects of this compound, with a specific focus on its impact on mitochondrial respiration, for researchers, scientists, and drug development professionals.

Mechanism of Action: Dual Inhibition of the TCA Cycle

This compound's primary mechanism involves the simultaneous inhibition of two key mitochondrial enzymes that regulate the TCA cycle: the Pyruvate Dehydrogenase complex (PDH) and the α-Ketoglutarate Dehydrogenase complex (KGDH).[2][4][10] This dual inhibition effectively shuts down the primary metabolic engine of the cancer cell mitochondria.

-

Indirect Inhibition of Pyruvate Dehydrogenase (PDH): this compound does not directly inhibit PDH. Instead, it selectively activates the tumor-specific configuration of Pyruvate Dehydrogenase Kinases (PDKs).[2] These kinases then phosphorylate and inactivate the E1α subunit of the PDH complex, preventing the conversion of pyruvate to acetyl-CoA and its entry into the TCA cycle.[2][4][10]

-

Direct Inhibition of α-Ketoglutarate Dehydrogenase (KGDH): The inhibition of KGDH is mediated by a this compound-induced burst of reactive oxygen species (ROS).[4] This oxidative stress leads to the direct inactivation of the KGDH complex, blocking the conversion of α-ketoglutarate to succinyl-CoA within the TCA cycle.[4][11]

The concurrent shutdown of these two critical enzymatic steps dramatically impairs mitochondrial metabolic flow, triggering multiple, redundant cell death pathways selectively in tumor cells.[2]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cornerstonepharma.com [cornerstonepharma.com]

- 3. cornerstonepharma.com [cornerstonepharma.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. The Tricarboxylic Acid Cycle at the Crossroad Between Cancer and Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Tricarboxylic Acid Cycle Metabolites for Cancer: Friend or Enemy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. targetedonc.com [targetedonc.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. selleckchem.com [selleckchem.com]

- 11. The TCA cycle transferase DLST is important for MYC-mediated leukemogenesis [pubmed.ncbi.nlm.nih.gov]

Unraveling the Tumor Selectivity of Devimistat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the altered mitochondrial metabolism of tumor cells. A critical aspect of its therapeutic potential lies in its demonstrated tumor selectivity, exhibiting potent cytotoxicity against cancer cells while sparing normal, healthy cells. This technical guide provides an in-depth exploration of the mechanisms underpinning this compound's tumor-selective action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular pathways and experimental workflows.

Core Mechanism of Action: Exploiting the Metabolic Phenotype of Cancer

The tumor selectivity of this compound is intrinsically linked to the unique metabolic reprogramming observed in many cancer cells, often referred to as the Warburg effect. While glycolysis is a primary energy source, many tumors also exhibit a high rate of mitochondrial oxidative phosphorylation to support rapid proliferation and biomass production. This compound exploits this reliance on mitochondrial metabolism by targeting two key enzymes in the tricarboxylic acid (TCA) cycle: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH).[1][2]

This compound, a lipoic acid analog, is believed to act as a stable mimic of the catalytic intermediates of these enzyme complexes.[3] This leads to their inactivation, effectively shutting down the TCA cycle in cancer cells. The inhibition of PDH is indirect, occurring through the induction of its negative regulator, pyruvate dehydrogenase kinase (PDK).[1] In contrast, KGDH is inactivated directly by a this compound-induced burst of reactive oxygen species (ROS).[1] This dual inhibition disrupts mitochondrial energy production, leading to a metabolic crisis and subsequent cell death in tumor cells.[2]

Several factors contribute to the tumor-selective action of this compound:

-

Preferential Uptake: Cancer cells have been shown to take up this compound more readily than normal cells, concentrating the drug at its site of action.[2]

-

Altered Enzyme Regulation: The regulatory systems of PDH and KGDH are often reconfigured in tumor cells, making them more sensitive to the inhibitory effects of this compound.[3][4]

-

Metabolic Dependency: Cancer cells are often more metabolically stressed and have a greater reliance on the TCA cycle for survival compared to normal cells, which can utilize alternative energy sources more effectively.

Quantitative Analysis of Tumor Selectivity

The differential sensitivity of cancer cells versus normal cells to this compound has been quantified in various preclinical studies. A key measure of cytotoxicity is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a biological process by 50%.

Table 1: Comparative IC50 Values of this compound in Colorectal Cancer and Normal Cells

| Cell Line | Cell Type | p53 Status | Microsatellite Status | This compound IC50 (μmol/L) |

| HCT116 | Colorectal Carcinoma | Wild-type | MSI | 100 - 200 |

| HT29 | Colorectal Carcinoma | Mutated | MSS | 100 - 200 |

| HCEC | Human Colonic Epithelial Cells | - | - | > 400 |

Data summarized from a study on colorectal cancer.[1] MSI: Microsatellite Instable; MSS: Microsatellite Stable.

The data clearly indicates that this compound is significantly more potent against colorectal cancer cell lines (HCT116 and HT29) compared to normal human colonic epithelial cells (HCEC), which showed much higher resistance.[1] This differential effect has also been observed in other cancer types, where normal lung, breast, and kidney cells were found to be more resistant to this compound than their cancerous counterparts.[1] Furthermore, studies using three-dimensional culture models have corroborated these findings, showing that this compound effectively kills intestinal tumoroids while having minimal impact on the viability of normal intestinal organoids.[1]

Signaling Pathways and Cellular Consequences

The inhibition of PDH and KGDH by this compound triggers a cascade of downstream events culminating in cancer cell death.

Caption: this compound's mechanism of action targeting the TCA cycle.

The disruption of the TCA cycle leads to a decrease in mitochondrial membrane potential and an increase in reactive oxygen species (ROS), both of which are potent inducers of apoptosis.[5] Interestingly, the apoptotic cell death induced by this compound appears to be independent of the tumor suppressor protein p53.[5] This is a significant advantage, as many conventional chemotherapies rely on a functional p53 pathway, which is often mutated in cancer. The pro-apoptotic protein Bim has been identified as a key mediator in this compound-induced apoptosis.[1][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the tumor selectivity of this compound.

Assessment of Cell Viability (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer and normal cells and to calculate IC50 values.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound). Incubate for the desired treatment period (e.g., 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT reagent to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization of Formazan: Carefully remove the medium and add 100 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Measurement of Mitochondrial Membrane Potential (JC-1 Assay)

This assay is used to assess the effect of this compound on mitochondrial function.

Materials:

-

JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) staining solution

-

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization

-

Flow cytometer or fluorescence microscope

-

Assay buffer

Procedure:

-

Cell Treatment: Culture cells in 6-well plates and treat with this compound for the desired time. Include an untreated control and a positive control treated with CCCP (e.g., 10 µM for 20 minutes).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

JC-1 Staining: Resuspend the cell pellet in 500 µL of JC-1 staining solution and incubate at 37°C for 15-30 minutes in the dark.

-

Washing: Centrifuge the cells and wash twice with assay buffer.

-

Analysis: Resuspend the cells in assay buffer and analyze immediately by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low membrane potential will show green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of proteins involved in the apoptotic pathway, such as Bim.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bim, anti-p53, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the level of protein expression.

Experimental and Logical Workflow Diagram

The following diagram illustrates a typical workflow for investigating the tumor selectivity of this compound.

Caption: Workflow for assessing this compound's tumor selectivity.

Conclusion

This compound demonstrates a compelling tumor-selective profile by exploiting the inherent metabolic vulnerabilities of cancer cells. Its ability to dually inhibit the key TCA cycle enzymes PDH and KGDH leads to a catastrophic metabolic failure specifically in tumor cells, which are highly dependent on mitochondrial function. This selectivity is supported by quantitative data showing a significant therapeutic window between its effects on cancerous and normal cells. The p53-independent mechanism of apoptosis induction further broadens its potential applicability across a range of tumor types with diverse genetic backgrounds. The experimental protocols detailed herein provide a robust framework for the continued investigation and validation of this compound's promising anti-cancer properties in preclinical and clinical settings.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. broadpharm.com [broadpharm.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound in combination with gemcitabine and cisplatin in biliary tract cancer: Pre-clinical evaluation and phase 1b multicenter clinical trial (BilT-04) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

The Discovery and Development of Devimistat (CPI-613): A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Devimistat (CPI-613) is a first-in-class investigational anti-cancer agent that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway for tumor cell proliferation and survival. Developed by Cornerstone Pharmaceuticals, later known as Rafael Pharmaceuticals, this compound is a lipoate analog designed to selectively disrupt the energy metabolism of cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, including detailed experimental protocols and a summary of key quantitative data. Despite promising early-phase clinical results, the development of this compound was marked by the ultimate failure of its pivotal Phase 3 trials, offering valuable lessons for the field of cancer metabolism-based therapeutics.

Introduction: Targeting Cancer Metabolism

The concept of targeting cellular metabolism for cancer therapy dates back to the discovery of the Warburg effect, which describes the propensity of cancer cells to favor aerobic glycolysis over oxidative phosphorylation for energy production.[1] This metabolic reprogramming is now recognized as a hallmark of cancer, providing a rationale for developing therapies that exploit these metabolic vulnerabilities. This compound was conceived from this principle, designed to selectively inhibit key enzymes within the mitochondrial TCA cycle, thereby disrupting the metabolic machinery essential for cancer cell growth and survival.[1][2]

Discovery and Corporate Development

Cornerstone Pharmaceuticals, founded in 2000, pioneered the development of this compound (CPI-613).[3] The company focused on creating therapeutics that target the bioenergetic processes specific to cancer cells.[3] In June 2017, Cornerstone Pharmaceuticals changed its corporate name to Rafael Pharmaceuticals to signify a new era in its development of metabolic cancer drugs.[4] Later, in May 2022, the company reverted to its original name, Cornerstone Pharmaceuticals.[5] Throughout its development, this compound was advanced through a series of preclinical and clinical studies under the stewardship of these entities.

Timeline of Key Development Milestones:

| Year | Milestone |

| 2000 | Cornerstone Pharmaceuticals is founded, laying the groundwork for the development of cancer metabolism-based therapeutics.[3] |

| 2013 | A Phase 1 clinical trial (NCT01835041) of this compound in combination with FOLFIRINOX for metastatic pancreatic cancer is initiated.[6] |

| 2017 | Cornerstone Pharmaceuticals changes its name to Rafael Pharmaceuticals. The FDA provides a clear path for pivotal trials in Acute Myeloid Leukemia (AML) and pancreatic cancer following successful End-of-Phase 1 meetings.[4] |

| 2020 | The FDA grants Fast Track designation to this compound for the treatment of metastatic pancreatic cancer. The target enrollment of 500 patients for the Phase 3 AVENGER 500 trial is completed ahead of schedule.[7] |

| 2021 | The AVENGER 500 Phase 3 trial in metastatic pancreatic cancer and the ARMADA 2000 Phase 3 trial in relapsed or refractory AML both fail to meet their primary endpoints, leading to their discontinuation.[8][9] |

| 2022 | Rafael Pharmaceuticals announces a corporate name change back to Cornerstone Pharmaceuticals.[5] |

Mechanism of Action

This compound is a lipoic acid derivative that functions as a potent inhibitor of two key mitochondrial enzymes: pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH).[10][11] These enzymes are critical for the progression of the TCA cycle, a central hub of cellular metabolism that generates ATP and biosynthetic precursors.[12] By inhibiting PDH and α-KGDH, this compound disrupts the flow of metabolites through the TCA cycle, leading to a collapse of mitochondrial function, increased oxidative stress, and ultimately, cancer cell death through both apoptotic and necrotic pathways.[10][12]

Preclinical Studies

In Vitro Efficacy

This compound has demonstrated selective toxicity against a variety of cancer cell lines.

Table 1: In Vitro Activity of this compound (CPI-613) in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 / EC50 (µM) | Exposure Time (hours) | Reference |

| H460 | Human Lung Cancer | 120 | Not Specified | [10] |

| Saos-2 | Human Sarcoma | 120 | Not Specified | [10] |

| AsPC-1 | Pancreatic Cancer | ~200 | 48 | [12] |

| PANC-1 | Pancreatic Cancer | ~200 | 48 | [12] |

In Vivo Efficacy

In xenograft models, this compound has shown significant anti-tumor activity.

Table 2: In Vivo Activity of this compound (CPI-613) in Xenograft Models

| Tumor Model | Cancer Type | Dose (mg/kg) | Administration Route | Outcome | Reference |

| BxPC-3 | Pancreatic Cancer | 25 | i.p. | Potent anticancer activity | [10] |

| H460 | Non-small Cell Lung Carcinoma | 10 | i.p. | Significant tumor growth inhibition | [10] |

Clinical Development

This compound has undergone extensive clinical evaluation in a range of hematological and solid tumors.

Phase 1 and 2 Studies

Early phase trials showed promising results, particularly in pancreatic cancer and AML. A Phase 1 study in metastatic pancreatic cancer patients treated with this compound in combination with modified FOLFIRINOX (mFFX) demonstrated a 61% objective response rate.[12]

Phase 3 Trials and Discontinuation

Despite the encouraging early data, the pivotal Phase 3 trials, AVENGER 500 for metastatic pancreatic cancer and ARMADA 2000 for relapsed or refractory AML, did not meet their primary endpoints of improving overall survival.[8][9]

Table 3: Key Phase 3 Clinical Trial Results for this compound (CPI-613)

| Trial Name | Cancer Type | Treatment Arm | Control Arm | Primary Endpoint | Result | Reference |

| AVENGER 500 | Metastatic Pancreatic Cancer | This compound + modified FOLFIRINOX | FOLFIRINOX | Overall Survival | Did not meet primary endpoint (Median OS: 11.1 vs 11.7 months; HR=0.95, p=0.66). | [9] |

| ARMADA 2000 | Relapsed or Refractory AML | This compound + High-Dose Cytarabine and Mitoxantrone | High-Dose Cytarabine and Mitoxantrone | Efficacy | Stopped due to lack of efficacy based on an interim analysis by the independent data monitoring committee. | [9] |

Experimental Protocols

Pyruvate Dehydrogenase (PDH) Activity Assay

This protocol describes a method to measure the activity of PDH, a key target of this compound.

Protocol Details:

-

Reagent Preparation : Prepare stock solutions of 0.25 M Tris-HCl (pH 8.0), 0.2 M Sodium pyruvate, 4 mM CoA, 40 mM NAD+, 40 mM Thiamine pyrophosphate (TPP), 10 mM MgCl2, 200 mM Dithiothreitol (DTT), and 0.05 g 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) in 10 mL ethanol.[13]

-

Cell Extract Preparation : Homogenize cells or tissues in an appropriate lysis buffer on ice.[13]

-

Reaction Setup : In a quartz cuvette, combine the Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.[13]

-

Enzyme Reaction : Add the cell extract to the reaction mixture and incubate at 37°C.[13]

-

Detection : Add DTNB and citrate synthase. Immediately measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of change is proportional to the PDH activity.[13]

α-Ketoglutarate Dehydrogenase (α-KGDH) Activity Assay

This protocol outlines a colorimetric assay to determine the activity of α-KGDH.

Protocol Details:

-

Reagent Preparation : Prepare assay buffer, α-ketoglutarate substrate, and a developer solution.[14][15]

-

Sample Preparation : Homogenize tissue or cell samples in the provided assay buffer on ice. Centrifuge to remove insoluble material.[14]

-

Reaction : In a 96-well plate, add the sample or positive control. Add the reaction mix containing the substrate and developer.

-

Measurement : Incubate the plate at 37°C and measure the absorbance at 450 nm in kinetic mode. The rate of color development is proportional to the α-KGDH activity.[15]

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

Protocol Details:

-

Cell Seeding : Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Drug Treatment : Treat the cells with varying concentrations of this compound for the desired duration (e.g., 48 hours).[12]

-

MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Mitochondrial Membrane Potential (JC-1) Assay

This assay measures the effect of this compound on mitochondrial health.

Protocol Details:

-

Cell Treatment : Culture cells and treat with this compound.[16]

-

JC-1 Staining : Prepare a working solution of JC-1 dye and incubate the cells with it at 37°C.[16][17]

-

Washing : Wash the cells to remove excess dye.[18]

-

Flow Cytometry : Analyze the cells using a flow cytometer. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).[17][18]

-

Analysis : The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.[19]

Conclusion